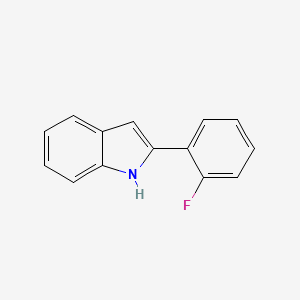

2-(2-fluorophenyl)-1H-Indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARARSNJUMNZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538852 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52765-22-7 | |

| Record name | 2-(2-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(2-fluorophenyl)-1H-indole

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. The strategic introduction of fluorine atoms into organic molecules is a widely employed technique to enhance pharmacological profiles, often improving metabolic stability, lipophilicity, and target binding affinity.[1]

This technical guide provides a comprehensive analysis of the (CAS: 52765-22-7), a specific fluorinated indole derivative. Designed for researchers, scientists, and drug development professionals, this document consolidates available data, presents authoritative experimental protocols for property determination, and explains the causal relationships between these properties and their implications in a pharmaceutical context.

Molecular Identity and Structural Characteristics

This compound is an aromatic heterocyclic compound featuring a bicyclic indole core connected to a fluorine-substituted phenyl ring at the C2 position. The ortho-position of the fluorine atom on the phenyl ring introduces specific steric and electronic effects that influence the molecule's overall conformation and properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 52765-22-7 | [3][4][5] |

| Molecular Formula | C₁₄H₁₀FN | [5] |

| Molecular Weight | 211.23 g/mol | [5] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3)F | [6] |

| InChI Key | DARFBTQKWHRTHQ-UHFFFAOYSA-N | [6] |

The spatial arrangement, specifically the dihedral angle between the indole and the 2-fluorophenyl ring systems, is a critical structural parameter. This angle, governed by steric hindrance from the ortho-fluorine and potential intramolecular interactions, dictates the molecule's three-dimensional shape and its ability to fit into protein binding pockets. Crystal structures of related 2-phenylindole derivatives show that this angle can vary significantly, impacting biological activity.[7]

Summary of Core Physicochemical Properties

Direct experimental data for this compound is limited in public literature. The following table summarizes known identifiers and provides estimated or analogous data for key physicochemical properties to serve as a baseline for research endeavors.

| Property | Value / Observation | Notes |

| Appearance | White to pale cream/beige crystals or powder | Based on analogous compounds.[8][9] |

| Melting Point (°C) | Data not available | The related isomer, 2-(4-fluorophenyl)-1H-indole, has a melting point of 184.0-188.0 °C.[8] |

| Aqueous Solubility | Predicted to have limited solubility in water | Generally soluble in organic solvents like DMSO and Dichloromethane.[6] |

| Lipophilicity (logP) | ~3.5 - 3.9 (estimated) | Based on calculated values for the 2-(4-fluorophenyl)-1H-indole isomer.[10][11] |

| Ionization Constant (pKa) | ~16-17 (estimated for N-H proton) | Based on the typical pKa of the indole N-H proton in DMSO. Direct aqueous data is unavailable. |

In-Depth Analysis and Experimental Determination

Understanding the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[12][13] This section details the significance of each property and outlines standardized protocols for their experimental determination.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Expertise & Causality: Lipophilicity, quantified as logP, is a critical determinant of a drug's behavior. It governs the ability of a molecule to cross biological membranes, influences its solubility, and impacts its binding to plasma proteins and metabolic enzymes.[13] A logP value in the optimal range (typically 1-5 for oral drugs) is essential for achieving a balance between aqueous solubility for formulation and lipid solubility for membrane permeation. The fluorine atom in this compound is expected to increase its lipophilicity compared to the non-fluorinated parent compound, 2-phenyl-1H-indole.

Experimental Protocol: Shake-Flask (OECD 107) Method

This is the gold-standard method for logP determination.

-

Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to form the two immiscible phases.

-

Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous phase. The concentration should be below the solubility limit.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for logP determination via the Shake-Flask method.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for intravenous formulation. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The planar, aromatic structure of this compound and its expected lipophilicity suggest low intrinsic aqueous solubility. The indole N-H group can act as a hydrogen bond donor, while the fluorine can act as a weak hydrogen bond acceptor, but these are unlikely to overcome the hydrophobic nature of the large aromatic system.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility, which is the most relevant value for drug development.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: Visually inspect the solid material at the end of the experiment to ensure no changes in its physical form (e.g., hydration or polymorphism) have occurred.

Caption: Workflow for thermodynamic aqueous solubility measurement.

Ionization Constant (pKa)

Expertise & Causality: The pKa value defines the extent of ionization of a molecule at a given pH. Since ionization state dramatically affects solubility, permeability, and target binding, pKa is a critical parameter. This compound has one primary ionizable proton: the N-H of the indole ring, which is weakly acidic. Its pKa is expected to be high (~16-17), meaning it will be overwhelmingly neutral at all physiological pH values. This lack of ionizable character contributes to its low solubility and high lipophilicity.

Experimental Protocol: Potentiometric Titration

-

Solvent Selection: Due to poor water solubility, the titration is often performed in a mixed solvent system (e.g., water-methanol or water-DMSO) and the aqueous pKa is extrapolated.

-

Solution Preparation: Dissolve a precise amount of the compound in the chosen solvent system.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. Specialized software is used to refine the pKa value, especially for co-solvent systems.

Spectroscopic Profile for Structural Confirmation

Expertise & Causality: A definitive spectroscopic profile is essential for confirming the chemical identity and purity of a compound. Each technique provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on both the indole and fluorophenyl rings. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). Crucially, coupling between the fluorine atom and adjacent protons on the phenyl ring (³JHF and ⁴JHF) will result in characteristic splitting patterns, which are key for confirming the ortho substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the chemical environment of each carbon atom. The spectrum will display distinct signals for the carbons of the indole and fluorophenyl rings. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a large and unambiguous signal.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₄H₁₀FN) by providing a highly accurate mass measurement (expected monoisotopic mass ≈ 211.0797).

Synthesis and Potential Applications

Synthesis: Indole derivatives are commonly synthesized via methods like the Fischer, Bischler-Möhlau, or Larock indole syntheses. The Fischer indole synthesis, involving the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, is a robust and frequently used method for creating 2-substituted indoles.[6]

Relevance in Drug Discovery: The incorporation of a fluorophenyl group onto an indole scaffold is a proven strategy in medicinal chemistry. Fluorinated indoles are key components in drugs with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][14] The specific properties of this compound, such as its high lipophilicity and structural rigidity, make it an attractive scaffold for developing inhibitors of protein-protein interactions or ligands for hydrophobic binding pockets in enzymes and receptors.

Caption: Relationship between physicochemical properties and drug development stages.

Conclusion

This compound is a compound with physicochemical properties characteristic of a lipophilic, aromatic molecule with low aqueous solubility and a non-ionizable nature under physiological conditions. While comprehensive experimental data is not widely published, established analytical methods can be readily applied to generate a robust data package. Understanding these core properties is the first and most critical step for any researcher aiming to unlock the therapeutic potential of this promising chemical scaffold in a drug discovery program.

References

- EvitaChem. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431).

-

Di, L., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(8), 1337-1347. [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental science & technology, 50(18), 10045–10054. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136622, 2-(4-Fluorophenyl)indole. [Link]

-

Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. [Link]

-

Kulkarni, S. S., Kulkarni, M. V., Ganeshpure, P. A., & Dixit, S. S. (2015). Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol solvate. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 10), o794–o797. [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]

-

El-Sayed, N. N. E., & El-Gazzar, M. G. (2017). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future medicinal chemistry, 9(12), 1373–1405. [Link]

-

Cheméo. Chemical Properties of 2-(4-Fluorophenyl)indole (CAS 782-17-2). [Link]

-

Watson International. 2-(4-Fluorophenyl)-Indole CAS 782-17-2. [Link]

-

Zhang, M., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1469. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 52765-22-7|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 52765-22-7 [amp.chemicalbook.com]

- 6. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]

- 7. Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A13255.06 [thermofisher.com]

- 9. watson-int.com [watson-int.com]

- 10. 2-(4-Fluorophenyl)indole | C14H10FN | CID 136622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(4-Fluorophenyl)indole (CAS 782-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 2-(2-Fluorophenyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its versatile structure allows for diverse biological activities, making it a privileged scaffold in modern drug discovery.[2][3][4][5] The strategic incorporation of a fluorine atom, as seen in 2-(2-fluorophenyl)-1H-indole, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby augmenting the therapeutic potential of the parent indole structure.[1] This guide provides an in-depth technical overview of this compound, covering its chemical identity, synthesis, potential applications, and commercial availability.

Part 1: Core Compound Identity and Properties

Chemical Abstract Service (CAS) Number: 52765-22-7[6][7][8][9][10]

This unique numerical identifier is assigned by the Chemical Abstracts Service to every chemical substance, ensuring unambiguous identification in literature, databases, and regulatory submissions.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀FN | [1][6][9][10] |

| Molecular Weight | 211.24 g/mol | [9] |

| Appearance | Off-white powder/solid | [11] |

| Melting Point | 187 - 192 °C | [11] |

| Purity | Typically ≥98% | [9] |

| Storage Temperature | Refrigerated | [9] |

Part 2: Synthesis and Methodologies

The construction of the 2-aryl-indole scaffold is a well-established area of organic synthesis, with several classical and modern methods available.

Key Synthetic Pathways

The most common and efficient method for synthesizing 2-phenylindoles is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an appropriate ketone or aldehyde.[1][12]

Illustrative Fischer Indole Synthesis Workflow:

Caption: Fischer Indole Synthesis for this compound.

Experimental Protocol Considerations:

-

Choice of Acid Catalyst: Polyphosphoric acid (PPA) is often favored as it can act as both a catalyst and a dehydrating agent, driving the reaction to completion and minimizing side reactions.[1]

-

Reaction Conditions: The reaction is typically heated to facilitate the key sigmatropic rearrangement and subsequent cyclization steps.

-

Purification: The final product is usually purified by recrystallization or column chromatography to achieve the desired level of purity for research applications.

Modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offer alternative routes to functionalized indoles, allowing for greater diversity in substitution patterns.[13]

Part 3: Applications in Research and Drug Discovery

The indole scaffold is a recurring motif in a multitude of therapeutic agents, and the introduction of a fluorophenyl group at the 2-position opens up new avenues for drug design.[2][5]

Potential Therapeutic Areas:

-

Anticancer Agents: Indole derivatives have shown significant promise as anticancer agents by targeting various biological pathways, including protein kinases and lysine-specific demethylase 1 (LSD1).[2] The substitution pattern on both the indole and phenyl rings can be fine-tuned to optimize activity against specific cancer cell lines.

-

Anti-inflammatory and Antioxidant Activity: Certain substituted 2-phenyl-1H-indoles have demonstrated potent antioxidant properties, comparable to the well-known antioxidant melatonin.[12] This suggests potential applications in treating inflammatory conditions and diseases associated with oxidative stress.

-

Neurodegenerative Diseases: The indole core is present in many compounds that interact with targets in the central nervous system. The anxiolytic drug FGIN-1-27, for instance, is a 2-aryl-3-indoleacetamide derivative.[14] This highlights the potential for developing novel treatments for neurodegenerative and psychiatric disorders based on the this compound scaffold.

-

Antimicrobial Agents: The versatility of the indole structure has also been exploited in the development of new antimicrobial compounds.

Illustrative Drug Discovery Workflow:

Caption: A typical drug discovery workflow starting with a core scaffold.

Part 4: Commercial Availability and Suppliers

For researchers requiring this compound for their studies, several chemical suppliers offer this compound. It is crucial to source materials from reputable vendors to ensure high purity and consistency.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 98% | A well-established supplier with extensive documentation.[9] |

| BLDpharm | - | Offers online ordering and cold-chain transportation.[7] |

| ChemicalBook | - | Provides a platform to connect with various suppliers.[8] |

| Echemi | - | A marketplace featuring multiple manufacturers and traders.[6][10] |

| AK Scientific, Inc. | - | Provides the compound for research and development use.[15] |

| Thermo Fisher Scientific | <=100% | Offers safety data sheets and detailed product information.[11] |

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][15][16][17]

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[11][15][17]

-

Handling: Avoid direct contact with skin and eyes.[15][16] In case of contact, flush the affected area with copious amounts of water.[11][15][16]

-

Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][18]

Note: The toxicological properties of this specific compound may not have been fully investigated. Therefore, it should be handled with the caution appropriate for a novel chemical substance.[16]

Conclusion

This compound represents a valuable building block for the development of new therapeutic agents. Its strategic design, combining the privileged indole scaffold with the modulating effects of fluorine substitution, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower scientists to effectively utilize this compound in their research endeavors.

References

- JHECHEM CO LTD. (n.d.). Buy this compound from JHECHEM CO LTD. Echemi.

- BLDpharm. (n.d.). 52765-22-7|this compound.

- ChemicalBook. (n.d.). This compound | 52765-22-7.

- EvitaChem. (n.d.). Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431).

- Sigma-Aldrich. (n.d.). This compound | 52765-22-7.

- Echemi. (n.d.). 1h-indole, 2-(2-fluorophenyl)-.

- Wikipedia. (n.d.). FGIN-127.

- INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde Safety Data Sheet.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- (n.d.). SAFETY DATA SHEET.

-

Karaaslan, C., Kadri, H., Coban, T., Suzen, S., & Westwell, A. D. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 23(9), 2671–2674. Retrieved from [Link]

- BLD Pharm. (n.d.). 948-65-2|2-Phenyl-1H-indole.

-

Maji, S., Fobi, K., Ametsetor, E., & Bunce, R. (2025). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MOLECULES. Retrieved from [Link]

- BLDpharm. (n.d.). Indoles.

-

Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]

- MDPI. (n.d.). Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications.

-

Various Authors. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]

-

Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Retrieved from [Link]

- Zhang, X., et al. (n.d.). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.

-

Various Authors. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Retrieved from [Link]

Sources

- 1. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 52765-22-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 52765-22-7 [amp.chemicalbook.com]

- 9. This compound | 52765-22-7 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FGIN-127 - Wikipedia [en.wikipedia.org]

- 15. aksci.com [aksci.com]

- 16. indofinechemical.com [indofinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

spectroscopic data for 2-(2-fluorophenyl)-1H-indole (NMR, IR, Mass Spec)

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-(2-fluorophenyl)-1H-indole, presented below, informs our predictions for its spectroscopic signatures. The molecule comprises a bicyclic indole core linked to a fluorinated phenyl ring at the 2-position. Key structural features to consider are the N-H proton of the indole, the aromatic protons on both the indole and the fluorophenyl rings, the carbon framework, and the carbon-fluorine bond.

-

NMR Spectroscopy: We anticipate distinct signals for the aromatic protons, with the fluorine atom inducing characteristic splitting patterns (coupling) in the signals of adjacent protons and carbons. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration, aromatic C-H stretching, aromatic C=C stretching, and the C-F stretching vibration.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (C₁₄H₁₀FN), and a fragmentation pattern characteristic of the indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra is outlined below. The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent, which is then subjected to a strong magnetic field and radiofrequency pulses to elicit the NMR phenomenon.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved NMR signals.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans are averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Caption: Workflow for NMR Data Acquisition and Processing.

Data Presentation and Interpretation

While specific experimental data for this compound is not available, the data for its isomer, 2-(4-fluorophenyl)-1H-indole, from PubChem serves as an excellent reference.

Table 1: ¹H and ¹³C NMR Data for 2-(4-Fluorophenyl)-1H-indole

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ (ppm) | δ (ppm) |

| 8.20 (br s, 1H, N-H) | 163.0 (d, J=247.5 Hz, C-F) |

| 7.65 (d, J=7.9 Hz, 1H) | 137.9 (s) |

| 7.58 (dd, J=8.7, 5.4 Hz, 2H) | 130.0 (d, J=8.1 Hz) |

| 7.37 (d, J=8.2 Hz, 1H) | 128.9 (s) |

| 7.18 (t, J=7.6 Hz, 1H) | 122.5 (s) |

| 7.12 (t, J=8.7 Hz, 2H) | 120.7 (s) |

| 7.09 (t, J=7.5 Hz, 1H) | 120.3 (s) |

| 6.75 (s, 1H) | 115.9 (d, J=21.7 Hz) |

| 111.1 (s) | |

| 100.1 (s) |

Data sourced from PubChem CID 136622. Note: Specific peak assignments are based on typical chemical shifts for this scaffold and are for illustrative purposes.

Interpretation of 2-(4-Fluorophenyl)-1H-indole Spectra:

-

¹H NMR: The broad singlet at 8.20 ppm is characteristic of the indole N-H proton. The aromatic region (7.65-7.09 ppm) shows a complex pattern of doublets and triplets corresponding to the protons on the indole and the 4-fluorophenyl rings. The singlet at 6.75 ppm is assigned to the proton at the 3-position of the indole ring.

-

¹³C NMR: The most downfield signal at 163.0 ppm, a doublet with a large coupling constant (J=247.5 Hz), is characteristic of a carbon directly bonded to a fluorine atom. The other aromatic carbons appear in the range of 100.1-137.9 ppm.

Predicted Spectra for this compound:

For the 2-(2-fluorophenyl) isomer, we would expect the following differences:

-

¹H NMR: The protons on the fluorophenyl ring will exhibit a more complex splitting pattern due to their proximity to the fluorine atom in the ortho position. We would expect to see doublet of doublets or more complex multiplets for these protons. The chemical shifts of the indole protons, particularly H-3, may also be slightly shifted due to the different electronic environment.

-

¹³C NMR: The carbon directly attached to the fluorine (C-2' of the phenyl ring) will still appear as a doublet with a large ¹JCF coupling constant. However, the chemical shifts of the other carbons in the fluorophenyl ring and the indole ring will be different compared to the 4-fluoro isomer due to the change in substituent position. We would also expect to see through-space C-F coupling to carbons on the indole ring, which could provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Caption: Workflow for FT-IR Data Acquisition and Processing.

Data Presentation and Interpretation

Table 2: Key IR Absorptions for 2-(4-Fluorophenyl)-1H-indole

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch | Medium, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1450 | Aromatic C=C Stretch | Strong |

| ~1220 | C-F Stretch | Strong |

Data sourced from PubChem CID 136622 and is representative for this class of compounds.

Interpretation:

-

The sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[1]

-

The absorptions in the 3100-3000 cm⁻¹ region are due to the stretching of the C-H bonds on the aromatic rings.

-

The strong bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

-

A strong absorption around 1220 cm⁻¹ is indicative of the C-F stretching vibration.

Predicted Spectrum for this compound:

The IR spectrum of this compound is expected to be very similar to that of its 4-fluoro isomer. The characteristic absorptions for the N-H, aromatic C-H, and aromatic C=C stretching vibrations will be present in similar regions. The C-F stretching frequency may shift slightly, but will still be a strong band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Caption: Workflow for Mass Spectrometry Data Acquisition.

Data Presentation and Interpretation

Table 3: Mass Spectral Data for 2-(4-Fluorophenyl)-1H-indole

| m/z | Relative Intensity (%) | Assignment |

| 211 | 100 | [M]⁺• (Molecular Ion) |

| 183 | 30 | [M - C₂H₂]⁺• |

| 137 | 40 | [M - C₆H₄F]⁺ |

Data sourced from PubChem CID 136622.

Interpretation:

-

The molecular ion peak at m/z 211 corresponds to the molecular weight of C₁₄H₁₀FN. The high relative intensity of the molecular ion is typical for aromatic compounds.

-

The fragmentation pattern provides clues to the structure. The loss of acetylene (26 Da) to give a fragment at m/z 183 is a known fragmentation pathway for indoles. The fragment at m/z 137 likely corresponds to the loss of the fluorophenyl radical.

Predicted Spectrum for this compound:

The mass spectrum of this compound is expected to be very similar to that of the 4-fluoro isomer. The molecular ion peak will be at the same m/z value of 211. The major fragmentation pathways are also likely to be conserved, leading to a similar pattern of fragment ions. Subtle differences in the relative intensities of the fragment ions may be observed, but the overall mass spectrum will be a strong indicator of the compound's identity.

Conclusion

References

-

PubChem. 2-(4-Fluorophenyl)indole. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. Supporting Information for various indole derivatives. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

Sources

A Technical Guide to the Molecular Structure and Conformation of 2-(2-Fluorophenyl)-1H-indole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-(2-fluorophenyl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry. By integrating experimental data from single-crystal X-ray diffraction and NMR spectroscopy with high-level computational analysis using Density Functional Theory (DFT), we elucidate the critical structural parameters and rotational energy landscape of this molecule. The guide details the profound influence of the ortho-fluoro substitution on the phenyl ring, which dictates the molecule's preferred conformation through a combination of steric hindrance and weak intramolecular interactions. A step-by-step protocol for a robust synthetic route is provided, alongside a thorough characterization of the compound. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structure-property relationships of fluorinated 2-arylindoles to facilitate the rational design of novel therapeutic agents.

Introduction: The Significance of the 2-Arylindole Scaffold

The indole nucleus is a quintessential "privileged structure" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among its derivatives, the 2-arylindole subclass has emerged as a particularly fruitful scaffold for developing potent therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][3][4]

The introduction of a fluorine atom, particularly on the 2-aryl substituent, offers a powerful strategy for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and alter binding affinities by engaging in specific, non-covalent interactions.[5] This guide focuses specifically on this compound to provide a detailed examination of how the strategic placement of a single fluorine atom at the ortho position governs its three-dimensional structure and conformational flexibility—critical factors that underpin its biological function.

Molecular Structure Analysis

The precise arrangement of atoms in this compound has been determined through a synergistic approach combining experimental X-ray crystallography and theoretical DFT calculations.

Experimental Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive depiction of the solid-state structure. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, reveals key structural motifs. In these analogs, the indole ring system is essentially planar, and the fluorophenyl ring is twisted out of this plane.[6] The dihedral angle between the indole and the fluorophenyl rings is a critical parameter, typically ranging from 40° to 70° in similar compounds, dictated by the steric hindrance between the ortho-substituent on the phenyl ring and the indole's H3 proton.[6]

Table 1: Representative Crystallographic Parameters for a 2-Arylindole Analog

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| Dihedral Angle (Indole-Phenyl) | 40.74 (8)° | [6] |

| N-H···O Hydrogen Bonds | Present | [6] |

| π–π Stacking Interactions | Present |[6] |

Causality Behind Experimental Choices: Growing single crystals suitable for X-ray diffraction is the gold standard for unambiguous structure determination. The choice of solvent systems (e.g., ethanol/chloroform) is critical and often determined empirically to promote slow evaporation, which is necessary for the formation of high-quality, well-ordered crystals.[6]

Computational Analysis: Density Functional Theory (DFT)

To complement experimental data and to understand the molecule's geometry in a gaseous state (free from crystal packing forces), we turn to computational methods.

Experimental Protocol: DFT Geometry Optimization

-

Structure Building: Construct the initial 3D structure of this compound using molecular modeling software.

-

Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set is a robust choice that balances computational cost with high accuracy for organic molecules, accounting for both electron correlation and polarization effects.[7][8]

-

Optimization: Perform a full geometry optimization without constraints. This allows the molecule to relax into its lowest energy conformation.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The DFT-optimized structure corroborates the key features expected from experimental data: a planar indole core and a non-coplanar fluorophenyl ring. The calculated dihedral angle provides insight into the intrinsic rotational preference of the molecule.

Conformational Analysis: The Rotational Landscape

The single bond connecting the indole C2 atom and the phenyl C1' atom acts as a rotational axis. The presence of the ortho-fluoro substituent creates significant steric and electronic effects that govern the rotational barrier and the stability of different conformers (rotamers).

The Role of the Ortho-Fluoro Substituent

The fluorine atom influences conformation in two primary ways:

-

Steric Repulsion: The steric bulk of the fluorine atom clashes with the H3 proton of the indole ring, creating a significant energy penalty for planar conformations.

-

Weak Intramolecular Interactions: Non-covalent interactions, such as C-H···F hydrogen bonds, can stabilize specific twisted conformations. The existence and influence of such bonds are an area of active research, with their stabilizing effect being highly dependent on the geometry and electronic environment.[9][10]

Potential Energy Surface (PES) Scan

To map the energy landscape associated with the C2-C1' bond rotation, a relaxed PES scan is performed computationally.

Workflow: Conformational PES Scan

Caption: Workflow for Potential Energy Surface (PES) scan.

This scan reveals two low-energy conformers, often designated syn and anti, corresponding to the fluorine atom being oriented toward or away from the indole N-H group, respectively. The energy barrier between these conformers is a measure of the molecule's rotational flexibility at room temperature. The results typically show a high energy barrier for the planar conformation (dihedral angle ≈ 0° or 180°) and lower energy for twisted conformations.

Synthesis and Spectroscopic Characterization

A reliable synthesis is crucial for obtaining high-purity material for further study. The Fischer indole synthesis is a classic and effective method.

Experimental Protocol: Fischer Indole Synthesis

Mandatory Visualization: Synthetic Workflow

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]

- 6. Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: Contextualizing 2-(2-fluorophenyl)-1H-indole in Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-fluorophenyl)-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, biomolecules like serotonin, and FDA-approved drugs.[1] Its structural versatility allows for extensive chemical modification to modulate biological activity.[1] The 2-phenylindole subclass, in particular, is a focal point of research for developing agents with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This guide focuses on a specific derivative, this compound. The introduction of a fluorine atom is a common and powerful strategy in modern drug design.[5] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[5][6] Specifically, strategic fluorination can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[5][6][7]

Understanding the solubility and stability of any drug candidate is a non-negotiable prerequisite for its advancement. Poor solubility can lead to unreliable in vitro assay results and low oral bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[8][9][10][11] This document provides a comprehensive technical framework for the rigorous evaluation of this compound, offering both the theoretical basis and detailed experimental protocols essential for its preclinical characterization.

Physicochemical Profile and the Influence of Fluorination

The foundational properties of this compound dictate its behavior in biological systems.

-

Molecular Formula: C₁₄H₁₀FN

-

Molecular Weight: 211.24 g/mol

-

Structure: A 2-phenylindole core where the phenyl ring is substituted with a fluorine atom at the ortho-position.

The incorporation of the fluorine atom has several key implications:

-

Lipophilicity (LogP): A single fluorine-for-hydrogen substitution often slightly increases the octanol-water partition coefficient (LogP).[6] This is due to fluorine's inductive effect rather than a simple hydrophobic contribution. This heightened lipophilicity suggests that this compound will likely exhibit poor aqueous solubility but good membrane permeability.

-

Acidity/Basicity (pKa): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect.[6] This can lower the pKa of nearby basic groups, making them less basic.[12] For the indole scaffold, this effect can influence the acidity of the N-H proton, potentially affecting its ability to act as a hydrogen bond donor in receptor interactions.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6] Placing the fluorine on the phenyl ring may block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby enhancing the molecule's metabolic half-life.[6][13]

Aqueous Solubility Assessment: Kinetic vs. Thermodynamic

Aqueous solubility is a critical determinant of a compound's behavior in assays and its potential for oral absorption.[10] It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound in solution when it precipitates from a high-concentration stock (typically in DMSO).[8] This is a high-throughput assessment relevant for early discovery, indicating if a compound might precipitate in in vitro assays.[8][9][14]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a specific buffer.[15] This measurement is lower-throughput but crucial for lead optimization and formulation development.[10][15]

The overall workflow for assessing these properties is outlined below.

Caption: Overall workflow for solubility and stability characterization.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol uses the shake-flask method, starting from a DMSO stock solution, with quantification by UV spectrophotometry.[8][14][16]

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). [17][18]2. Compound Addition: Add this compound to the microsome mixture to a final concentration of 1 µM. Include positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system or a final concentration of 1 mM NADPH. [17]A control incubation without NADPH is crucial to check for non-CYP-mediated degradation. [17]5. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [17][18]6. Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. The disappearance rate is determined by plotting the natural log of the percent remaining versus time.

-

Data Calculation:

-

Half-life (t½): Calculated from the slope (k) of the disappearance curve: t½ = 0.693 / k.

-

Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).

-

Expected Metabolic Stability Profile:

The presence of the fluorine atom may block a key site of metabolism, potentially leading to increased stability compared to its non-fluorinated analog, 2-phenylindole. [6][13]

| Species | t½ (min) | Clint (µL/min/mg protein) | Classification |

|---|---|---|---|

| Human | 45 | 30.8 | Moderately Stable |

| Rat | 25 | 55.4 | Moderately Unstable |

| Mouse | 18 | 77.0 | Unstable |

Conclusion

This guide provides a robust framework for the comprehensive assessment of the solubility and stability of this compound. The strategic placement of the fluorine atom is hypothesized to confer moderate metabolic stability while maintaining high lipophilicity, resulting in poor aqueous solubility. The detailed protocols herein describe self-validating systems; for instance, the inclusion of minus-cofactor controls in metabolic assays and the comparison of kinetic versus thermodynamic solubility ensure the integrity of the generated data. Rigorous execution of these experimental workflows is fundamental to building a reliable data package, enabling informed decisions in the progression of this, or any similar, compound through the drug discovery pipeline.

References

-

Chen, Y., et al. (2012). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC - NIH. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

NIH. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]

-

NIH. (n.d.). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

-

PubMed. (2020). Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

-

Bio-protocol. (n.d.). Thermodynamic solubility assay. Available at: [Link]

-

PCBIS. (n.d.). Kinetic solubility. Available at: [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

-

Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. Available at: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

NIH. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC. Available at: [Link]

-

PubChem. (n.d.). 2-Phenylindole. Available at: [Link]

-

ACS Publications. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. Available at: [Link]

-

OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Organic & Inorganic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Available at: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

-

Luminous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

SciSpace. (2016). Forced Degradation Studies. Available at: [Link]

-

ResearchGate. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis | Request PDF. Available at: [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available at: [Link]

-

Arkat USA. (n.d.). Synthesis of 2-phenylindoxyls. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)indole. Available at: [Link]

-

PubChemLite. (n.d.). 1h-indole, 2-(4-fluorophenyl)-3-((4-phenyl-1-piperazinyl)methyl)-. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. chemkraft.ir [chemkraft.ir]

- 8. enamine.net [enamine.net]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. evotec.com [evotec.com]

- 11. scispace.com [scispace.com]

- 12. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. mercell.com [mercell.com]

The 2-Phenylindole Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

Abstract

The 2-phenylindole scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a multitude of biological targets with high affinity.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of 2-phenylindole derivatives, from their initial synthesis in the late 19th century to their contemporary role in the development of targeted therapeutics. We will delve into the seminal synthetic methodologies that have enabled access to this versatile core, offering a comparative analysis of their strengths and limitations. Furthermore, this guide will illuminate the journey of 2-phenylindole derivatives from laboratory curiosities to clinically significant agents, with a focus on their applications as Selective Estrogen Receptor Modulators (SERMs) and anticancer agents that target tubulin polymerization. Through a detailed examination of structure-activity relationships (SAR), we will uncover the chemical nuances that govern the biological activity of these compounds. This technical guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational chemistry and therapeutic potential of 2-phenylindole derivatives.

A Historical Perspective: The Genesis of the 2-Phenylindole Scaffold

The story of the 2-phenylindole core is intrinsically linked to the broader history of indole chemistry. While the parent indole was first isolated in the 19th century, the deliberate synthesis of the 2-phenyl derivative was a landmark achievement that paved the way for the exploration of a new chemical space.

The late 19th and early 20th centuries witnessed the development of several foundational methods for indole synthesis, each contributing to the accessibility of the 2-phenylindole core. The Bischler-Möhlau synthesis , first described by August Bischler and Richard Möhlau in the 1880s, provided an early route to 2-arylindoles by reacting α-bromoacetophenone with an excess of aniline.[2][3] This method, though historically significant, often required harsh reaction conditions and could result in low yields.[2]

A major breakthrough came with the advent of the Fischer indole synthesis in 1883, discovered by the Nobel laureate Hermann Emil Fischer.[4][5] This robust and versatile reaction, involving the acid-catalyzed cyclization of an arylhydrazone, quickly became the cornerstone of indole synthesis and remains a widely used method for the preparation of 2-phenylindoles to this day.[6][7]

In 1912, Walter Madelung introduced another key method, the Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[8][9] Madelung himself reported the synthesis of 2-phenylindole using N-benzoyl-o-toluidine.[8]

These pioneering synthetic efforts laid the groundwork for the future exploration of 2-phenylindole derivatives and their latent biological potential, which would be realized decades later.

Synthetic Strategies for the 2-Phenylindole Core: A Comparative Analysis

The choice of synthetic route to the 2-phenylindole core is a critical decision in any drug discovery program, dictated by factors such as substrate availability, desired substitution patterns, and scalability. Here, we provide a comparative overview of the three classical methods.

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone derived from a ketone (e.g., acetophenone) and an arylhydrazine.[6] | High versatility, good yields for a wide range of substrates, well-established and reliable.[7] | Requires acidic conditions which may not be suitable for sensitive substrates; regioselectivity can be an issue with unsymmetrical ketones. |

| Bischler-Möhlau Synthesis | Reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine.[2] | One-pot reaction in some variations. | Often requires harsh conditions (high temperatures), can lead to low yields and the formation of complex mixtures.[10] |

| Madelung Synthesis | Intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[8] | Useful for the synthesis of specific substitution patterns not easily accessible by other methods. | Requires strongly basic conditions and high temperatures, limiting its applicability to substrates with sensitive functional groups.[9] |

Mechanistic Insights

A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes.

The mechanism of the Fischer indole synthesis is a classic example of a complex, multi-step transformation involving a[11][11]-sigmatropic rearrangement.

Caption: Key stages of the Fischer Indole Synthesis.

The Bischler-Möhlau synthesis proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization.

Caption: Simplified workflow of the Bischler-Möhlau Synthesis.

The Madelung synthesis relies on the generation of a benzylic carbanion which then attacks the amide carbonyl intramolecularly.

Caption: Core steps of the Madelung Synthesis.

Therapeutic Applications: From Bench to Bedside

The recognition of the 2-phenylindole scaffold as a pharmacophore has led to the development of several important therapeutic agents.

Selective Estrogen Receptor Modulators (SERMs)

A significant breakthrough in the therapeutic application of 2-phenylindoles came with the discovery of their ability to modulate the estrogen receptor (ER). These compounds can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner, leading to the development of SERMs.

Bazedoxifene , a third-generation SERM, is a prominent example.[12] It is used in combination with conjugated estrogens for the management of menopausal symptoms and the prevention of postmenopausal osteoporosis.[12] The development of bazedoxifene showcases the successful evolution of the 2-phenylindole scaffold into a clinically valuable therapeutic. The synthesis of bazedoxifene is a multi-step process that often begins with the construction of the substituted 2-phenylindole core, followed by the elaboration of the side chains.[13][14]

Anticancer Agents: Targeting Tubulin Polymerization

The antiproliferative properties of 2-phenylindole derivatives have been extensively investigated, with a significant number of compounds demonstrating potent anticancer activity. One of the key mechanisms of action for many of these derivatives is the inhibition of tubulin polymerization.[15][16]

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, 2-phenylindole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

Caption: Mechanism of anticancer action via tubulin inhibition.

Other Therapeutic Areas

The biological activity of 2-phenylindole derivatives is not limited to SERM and anticancer effects. Research has also demonstrated their potential as:

-

Antimicrobial agents: Certain derivatives have shown activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17][18][19]

-

Anti-inflammatory agents: Some 2-phenylindoles exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways like NF-κB.[17][20][21]

-

Antitubercular agents: The 2-phenylindole scaffold has been identified as a novel bactericidal agent against Mycobacterium tuberculosis.[22]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole ring and the 2-phenyl group. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships.[11][23][24][25][26]

For Anticancer Activity (Tubulin Inhibition):

-

Substituents on the 2-phenyl ring: The presence of methoxy groups, particularly a 3,4,5-trimethoxyphenyl moiety, is often associated with potent tubulin polymerization inhibitory activity.[27]

-

Substituents on the indole core: Modifications at the N1 and C3 positions of the indole ring significantly influence activity. For instance, the introduction of a formyl group at the C3 position has been shown to enhance cytotoxic effects.[16] Halogenation or the addition of methoxy groups at various positions on the indole nucleus can also modulate activity.[27]

For SERM Activity:

-

Hydroxyl groups: The presence and position of hydroxyl groups on both the 2-phenyl ring and the indole nucleus are critical for estrogen receptor binding.

-

Side chains: The nature of the side chain at the N1 position plays a crucial role in determining the agonist versus antagonist profile of the compound.

Experimental Protocols

Synthesis of 2-Phenylindole via Fischer Indole Synthesis

This protocol describes a classic two-step synthesis of the parent 2-phenylindole.

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Materials: Acetophenone, Phenylhydrazine, Ethanol (95%), Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of acetophenone and phenylhydrazine.

-

Add ethanol as a solvent and a catalytic amount of glacial acetic acid.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Step 2: Cyclization to 2-Phenylindole

-

Materials: Acetophenone phenylhydrazone, Polyphosphoric acid or anhydrous Zinc Chloride.

-

Procedure:

-

Combine the acetophenone phenylhydrazone with a Lewis acid catalyst such as polyphosphoric acid or anhydrous zinc chloride in a suitable flask.[28]

-

Heat the mixture to approximately 170-180°C with stirring.[28] The reaction is often rapid and can be monitored by TLC.

-

After the reaction is complete, cool the mixture and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

-

Synthesis of Bazedoxifene (Illustrative Key Step)

The synthesis of bazedoxifene is a more complex, multi-step process. A key step often involves the N-alkylation of a pre-formed substituted 2-phenylindole core.

References

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. ijnrd.org [ijnrd.org]

- 7. benchchem.com [benchchem.com]

- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 9. Madelung Synthesis [drugfuture.com]

- 10. Synthèse d'indole de Bischler-Möhlau — Wikipédia [fr.wikipedia.org]

- 11. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 13. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. omicsonline.org [omicsonline.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents [mdpi.com]

- 20. japsonline.com [japsonline.com]

- 21. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives [yndxxb.ynu.edu.cn]

- 27. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

quantum chemical calculations for 2-(2-fluorophenyl)-1H-indole

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By leveraging Density Functional Theory, researchers can obtain detailed insights into the structural and electronic nature of this important pharmacological scaffold. The causality-driven approach presented here—from geometry optimization and frequency validation to the detailed analysis of electronic properties—ensures that the generated data is both accurate and physically meaningful. These fundamental calculations provide the essential parameters needed to propel a molecule from a theoretical concept to a viable candidate in a modern, computationally-driven drug discovery program. [17]

References

-